molecular formula C13H9FO2 B1313511 4-(3-Fluorophenoxy)benzaldehyde CAS No. 939758-29-9

4-(3-Fluorophenoxy)benzaldehyde

Cat. No.: B1313511
CAS No.: 939758-29-9
M. Wt: 216.21 g/mol
InChI Key: DYXVUAHOEWOSTF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H9FO2 . It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety.

Scientific Research Applications

Chemistry: 4-(3-Fluorophenoxy)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for developing new antifungal agents .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticonvulsant and antiepileptic properties. Some derivatives have shown promise as sodium channel blockers, which are important in the treatment of epilepsy .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)benzaldehyde typically involves the reaction of 3-fluorophenol with 4-fluorobenzaldehyde. One common method includes the use of a copper catalyst in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)benzaldehyde varies depending on its application. In antifungal research, it disrupts cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell death in fungi . In medicinal chemistry, its derivatives act as sodium channel blockers, inhibiting the flow of sodium ions and preventing the occurrence of seizures .

Comparison with Similar Compounds

Comparison: 4-(3-Fluorophenoxy)benzaldehyde is unique due to the position of the fluorine atom on the phenoxy group. This positional difference can significantly impact the compound’s reactivity and biological activity.

Properties

IUPAC Name

4-(3-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXVUAHOEWOSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445050
Record name 4-(3-fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-29-9
Record name 4-(3-fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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